molecular formula C13H13NO5 B11826464 5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid

5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid

Cat. No.: B11826464
M. Wt: 263.25 g/mol
InChI Key: SCYIGWTVUNOLMH-UHFFFAOYSA-N
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Description

5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound features a phenyl group substituted with a 2-methoxyethoxy group at the 4-position and a carboxylic acid group at the 2-position of the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The process can be carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve continuous flow processes to ensure safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed in a packed reactor containing manganese dioxide, which allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles .

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines typically yields oxazoles, while substitution reactions can introduce various functional groups to the phenyl or oxazole rings.

Mechanism of Action

The mechanism of action of 5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

5-(4-(2-Methoxyethoxy)phenyl)oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2-methoxyethoxy group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-17-6-7-18-10-4-2-9(3-5-10)11-8-14-12(19-11)13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)

InChI Key

SCYIGWTVUNOLMH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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